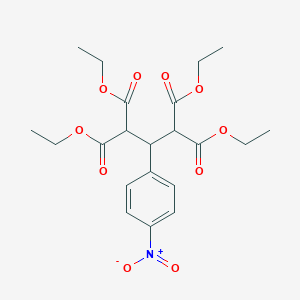

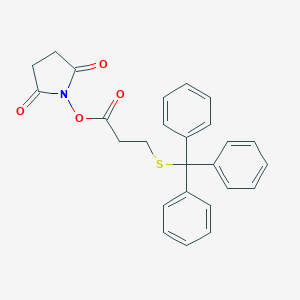

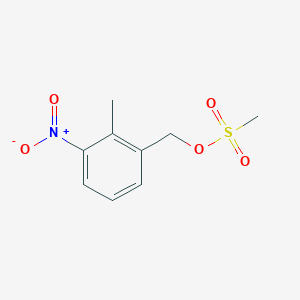

![molecular formula C14H12N2O B170218 1-苄基-1H-吡咯并[2,3-B]吡啶-2(3H)-酮 CAS No. 136257-31-3](/img/structure/B170218.png)

1-苄基-1H-吡咯并[2,3-B]吡啶-2(3H)-酮

描述

“1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is complex. The pyrrolo[2,3-b]pyridine core makes a dihedral angle with the benzyl residue .

科学研究应用

合成和化学性质:该化合物已通过不同途径用于合成各种衍生物,突出了其作为有机化学中构建模块的多功能性。它主要在 3 位发生硝化、溴化和碘化等反应,展示了其反应活性 (Herbert & Wibberley, 1969)。

催化应用:已探索铑催化的不对称 1,4-加成芳基硼酸到该化合物的衍生物,表明其在催化和合成新化学实体方面的潜力 (Croix et al., 2015)。

结构研究:已对其衍生物的分子结构进行了研究,提供了对它们的化学行为和在材料科学中的潜在应用的见解 (Pfaffenrot et al., 2012)。

材料科学:该化合物已用于合成新型含氮小分子,这些小分子因其电化学性质和载流子传输特性而受到研究,表明在电子学和材料科学中具有潜在应用 (Zhou et al., 2019)。

DNA 结合研究:已合成其衍生物并研究了它们与小牛胸腺 DNA 的相互作用,这对于理解这些化合物的生物活性至关重要 (Singla et al., 2016)。

作用机制

Target of Action

The primary targets of 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .

Mode of Action

1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one interacts with FGFRs by forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the activation of FGFRs, thereby disrupting the downstream signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one disrupts these pathways, potentially halting cancer progression .

Pharmacokinetics

It’s noted that compound 4h, a derivative of 1h-pyrrolo[2,3-b]pyridine, has a low molecular weight, which could be beneficial for bioavailability and subsequent optimization .

Result of Action

In vitro studies have shown that 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

Action Environment

It’s worth noting that the effectiveness of fgfr inhibitors can be influenced by the specific genetic and cellular context of different cancers .

未来方向

生化分析

Biochemical Properties

1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one interacts with various enzymes, proteins, and other biomolecules. It has been reported to exhibit potent inhibitory activity against the fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . The nature of these interactions involves the binding of the compound to the receptors, leading to their inhibition .

Cellular Effects

The effects of 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one on cells are significant. In vitro, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to FGFRs, inhibiting their activity and subsequently affecting downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits potent FGFR inhibitory activity, suggesting potential stability and long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory activity against FGFRs, it may influence metabolic flux or metabolite levels through its impact on FGFR-dependent signaling pathways .

属性

IUPAC Name |

1-benzyl-3H-pyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-13-9-12-7-4-8-15-14(12)16(13)10-11-5-2-1-3-6-11/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRONXBAZCQBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566589 | |

| Record name | 1-Benzyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136257-31-3 | |

| Record name | 1-Benzyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

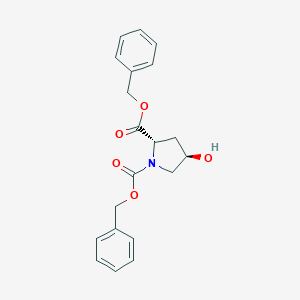

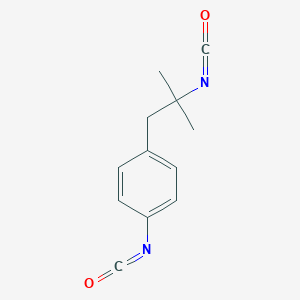

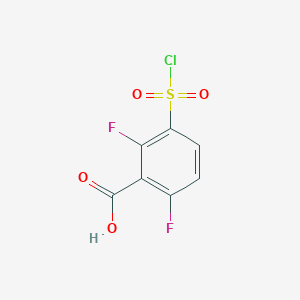

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)

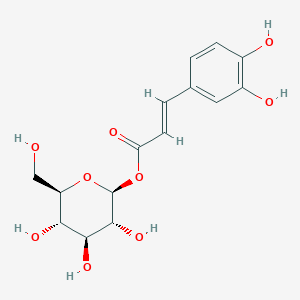

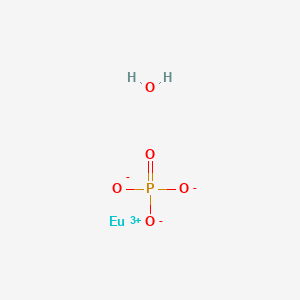

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)

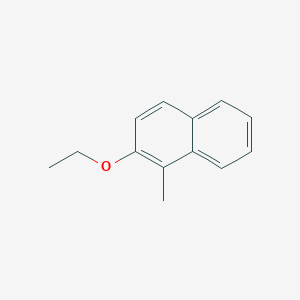

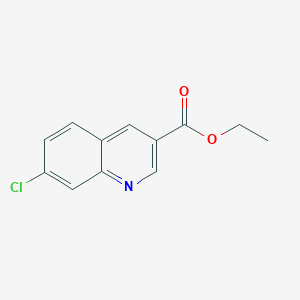

![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)